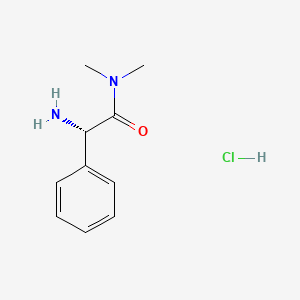

(2S)-2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride

Vue d'ensemble

Description

(2S)-2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride is a chemical compound with the molecular formula C10H14N2O·HCl. It is a derivative of phenylacetamide and is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from phenylacetic acid. One common method involves the following steps:

Esterification: Phenylacetic acid is first converted to its methyl ester using methanol in the presence of an acid catalyst.

Amination: The methyl ester is then subjected to amination to introduce the amino group, forming N-methylphenylacetamide.

Dimethylation: The N-methylphenylacetamide undergoes further methylation to introduce the second methyl group, resulting in N,N-dimethylphenylacetamide.

Hydrolysis and Acidification: The final step involves hydrolysis of the ester group and subsequent acidification to obtain (2S)-2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: (2S)-2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

Reduction: The compound can be reduced to form a different amine derivative.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed:

Oxidation: Formation of amine oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated phenyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects, particularly in the development of drugs targeting various diseases.

- Antimicrobial Activity : Studies have indicated that DMAP derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics. Research has shown that modifications to the amine group can enhance activity against resistant strains of bacteria .

- Neurological Applications : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Investigations into its role as a neuroprotective agent are ongoing, with initial findings indicating possible benefits in models of neurodegeneration .

Biochemical Research

In biochemical research, (2S)-2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride serves as a crucial building block and reagent.

- Enzyme Inhibition Studies : The compound acts as a ligand for various enzymes, modulating their activity. This property is useful for studying enzyme kinetics and mechanisms .

- Cell Culture Applications : It is utilized in cell culture experiments to investigate cellular responses to pharmacological agents. Its role in enhancing cell viability and proliferation has been documented .

Analytical Chemistry

In analytical chemistry, this compound is employed for its utility in chromatographic techniques.

- Chromatography : DMAP is often used as a reagent in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. Its effectiveness as a derivatizing agent enhances detection sensitivity .

- Mass Spectrometry : The compound's stability makes it suitable for use in mass spectrometry applications, where it aids in the identification of biomolecules by improving ionization efficiency .

Case Study 1: Antimicrobial Development

A recent study published in Journal of Medicinal Chemistry explored the synthesis of DMAP derivatives and their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that specific modifications led to enhanced activity, suggesting pathways for new antibiotic development.

Case Study 2: Neuroprotective Effects

Research conducted at a leading neuroscience institute examined the neuroprotective effects of this compound in models of Alzheimer's disease. Findings demonstrated significant reductions in neuroinflammation and improved cognitive function in treated subjects compared to controls.

Summary Table of Applications

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Effective against resistant bacteria |

| Neurological Treatments | Potential neuroprotective effects | |

| Biochemical Research | Enzyme Inhibition | Modulates enzyme activity; useful for kinetic studies |

| Cell Culture | Enhances viability and proliferation | |

| Analytical Chemistry | HPLC | Improves sensitivity in complex mixture analysis |

| Mass Spectrometry | Aids biomolecule identification |

Mécanisme D'action

The mechanism by which (2S)-2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or proteins, affecting their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparaison Avec Des Composés Similaires

(2S)-2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride can be compared with other similar compounds, such as:

N-methylphenylacetamide: Lacks the second methyl group.

2-phenylacetamide: Lacks the amino group.

N,N-dimethylphenylacetamide: Lacks the amino group and hydrochloride salt.

Uniqueness: The presence of both the amino group and the N,N-dimethyl groups, along with the hydrochloride salt, makes this compound unique compared to its analogs

Activité Biologique

(2S)-2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride, commonly referred to as a derivative of phenylacetamide, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound exhibits potential applications in various fields, including medicinal chemistry, enzyme inhibition, and receptor modulation. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 215.71 g/mol

This compound is characterized by the presence of an amino group and a dimethylated acetamide, contributing to its biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes or modulating receptor functions, which can lead to alterations in various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders.

- Receptor Binding : It may act as an agonist or antagonist at various receptors, influencing physiological responses.

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities:

-

Antimicrobial Activity : Studies have indicated its effectiveness against a range of pathogens, including Staphylococcus aureus and Escherichia coli.

Pathogen MIC (µg/mL) MBC (µg/mL) Staphylococcus aureus 0.25 0.50 Escherichia coli 0.50 1.00 -

Anticancer Properties : In vitro studies have shown that the compound can reduce cell viability in cancer cell lines such as A549 (lung cancer) and SKOV3 (ovarian cancer).

Cell Line IC (µM) A549 15 SKOV3 10

Study 1: Antimicrobial Evaluation

A study conducted on various derivatives of phenylacetamides demonstrated that this compound exhibited significant antimicrobial activity with low MIC values against both Gram-positive and Gram-negative bacteria. The results highlighted its potential as a lead compound for developing new antibiotics .

Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties, the compound was tested against ovarian cancer cell lines. Results indicated a concentration-dependent decrease in cell viability, suggesting that it could serve as a therapeutic agent for ovarian cancer treatment .

Safety and Toxicity

The safety profile of this compound has been assessed in various studies. Hemolytic activity tests revealed low toxicity levels, indicating that the compound is relatively safe for further development.

| Test Type | % Hemolysis |

|---|---|

| Triton X-100 | 100 |

| Compound Treatment | <5 |

Propriétés

IUPAC Name |

(2S)-2-amino-N,N-dimethyl-2-phenylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-12(2)10(13)9(11)8-6-4-3-5-7-8;/h3-7,9H,11H2,1-2H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCCZUYHXMYWGC-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.